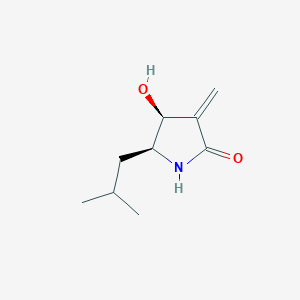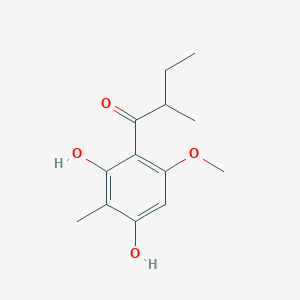![molecular formula C17H19N7O6S B12619598 3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine CAS No. 918644-09-4](/img/structure/B12619598.png)
3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is a chemically modified nucleoside analog. This compound is of significant interest due to its potential applications in various fields such as biology, chemistry, and medicine. The modification involves the substitution of the hydroxyl groups at the 3’ and 5’ positions with a sulfamoyl group, which can alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine typically involves multiple steps. One common method includes the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction converts the azido group to an amino group, which can then be further modified to introduce the sulfamoyl group. The reaction conditions often involve the use of trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris) to achieve high yield conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce amine derivatives.
Applications De Recherche Scientifique
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of nucleic acid interactions and as a probe for investigating enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,5’-Dideoxy-adenosine 3’-monophosphate: This compound is similar in structure but lacks the sulfamoyl group, which can result in different biological activities.
5’-Amino-5’-deoxythymidine: Another nucleoside analog with modifications at the 5’ position, used in various biological studies.
Uniqueness
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is unique due to the presence of the sulfamoyl group, which can significantly alter its chemical and biological properties compared to other nucleoside analogs
Propriétés
Numéro CAS |
918644-09-4 |
|---|---|
Formule moléculaire |
C17H19N7O6S |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
N-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H19N7O6S/c18-14-13-15(20-7-19-14)24(8-21-13)17-12(26)5-9(30-17)6-22-31(28,29)23-16(27)10-3-1-2-4-11(10)25/h1-4,7-9,12,17,22,25-26H,5-6H2,(H,23,27)(H2,18,19,20)/t9-,12+,17+/m0/s1 |
Clé InChI |
IRFGSIRFTFMVPB-DKRRZFASSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
silane](/img/structure/B12619530.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)

![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
